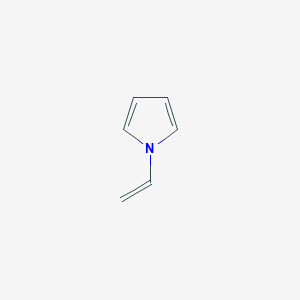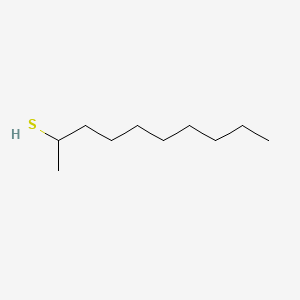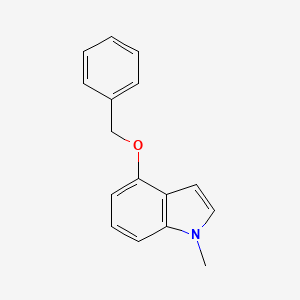
4-(Benzyloxy)-1-methyl-1H-indole
Overview
Description
Scientific Research Applications
Analytical Chemistry and Sensors
Researchers exploit the unique properties of 4-benzyloxyindole for:
Sipai, S. S., Shah, S. S., & Shah, D. S. (2018). Synthesis, Characterization, and Antimicrobial Activity of Some Novel Chalcones Derivatives Having 1-(4-Benzyloxy-5-Chloro-2-Hydroxy-3-Iodophenyl) Ethanone Moiety. International Journal of Scientific Research in Chemistry, 3(4). Link
Thermo Fisher Scientific. (n.d.). 4-Benzyloxyphenol, 98+%, Thermo Scientific Chemicals. Link
Thermo Fisher Scientific. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals. Link
Wang, Y., Zhang, Y., & Li, J. (2023). Synthesis of New Liquid-Crystalline Compounds Based on (E)-4-(Alkyloxy)-N-(4-(Benzyloxy)benzylidene)aniline. Molecules, 28(9), 3804. Link
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as trypsin-1 . The role of Trypsin-1 is to cleave peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. It plays a vital role in various biological processes, including digestion.
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in the observed effects of the compound.
Biochemical Pathways
For instance, they can undergo oxidation, leading to the formation of carbonyl compounds . These compounds play crucial roles in various biochemical pathways, including energy production and signal transduction.
Result of Action
The reactions that benzylic compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes . For instance, oxidation can result in the formation of carbonyl compounds, which can affect cellular redox balance and signaling pathways .
Action Environment
The action of 4-(Benzyloxy)-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the reactions that benzylic compounds undergo . Moreover, the pH and temperature of the environment can affect the rate and extent of these reactions. Therefore, the action, efficacy, and stability of 4-(Benzyloxy)-1-methyl-1H-indole can be influenced by the conditions under which it is used.
properties
IUPAC Name |
1-methyl-4-phenylmethoxyindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-11-10-14-15(17)8-5-9-16(14)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDAWVOJQQXZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647270 | |
| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-methyl-1H-indole | |
CAS RN |
13523-93-8 | |
| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

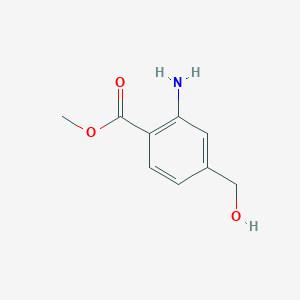

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)
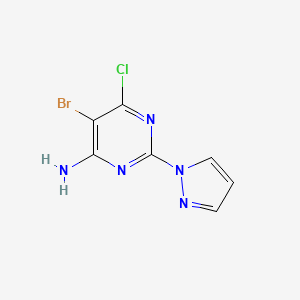
![1-[(Dimethylamino)methyl]cyclopropan-1-amine](/img/structure/B3047019.png)
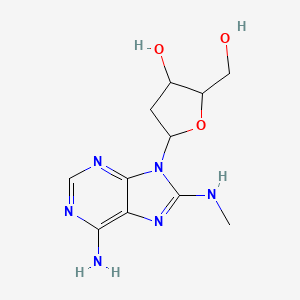
![2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047022.png)


